N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199768
InChI: InChI=1S/C12H9N3OS3/c16-10(15-12-13-3-5-18-12)6-8-7-19-11(14-8)9-2-1-4-17-9/h1-5,7H,6H2,(H,13,15,16)
SMILES:
Molecular Formula: C12H9N3OS3
Molecular Weight: 307.4 g/mol

N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

CAS No.:

Cat. No.: VC20199768

Molecular Formula: C12H9N3OS3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide -

Specification

Molecular Formula C12H9N3OS3
Molecular Weight 307.4 g/mol
IUPAC Name N-(1,3-thiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C12H9N3OS3/c16-10(15-12-13-3-5-18-12)6-8-7-19-11(14-8)9-2-1-4-17-9/h1-5,7H,6H2,(H,13,15,16)
Standard InChI Key NJHJQIGTQQNHNC-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3

Introduction

Molecular Structure and Physicochemical Properties

Chemical Architecture

The compound combines two thiazole rings (five-membered heterocycles containing nitrogen and sulfur) bridged by an acetamide group. The primary thiazole ring is substituted at the 2-position with a thiophene (a sulfur-containing aromatic ring), while the secondary thiazole is linked via a methylene group to the acetamide nitrogen. This arrangement creates a planar, conjugated system that enhances electronic delocalization and intermolecular interactions.

Molecular Formula: C12H9N3OS3\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{OS}_{3}
Molecular Weight: 307.4 g/mol
Key Structural Features:

  • Thiophene-thiazole core: Facilitates π-π stacking and hydrogen bonding.

  • Chloroacetamide moiety: Enhances electrophilicity and reactivity.

Spectroscopic Characterization

While direct experimental data for this compound is limited, analogous structures provide insights:

  • ¹H NMR: Expected signals include δ 7.2–7.8 ppm (thiophene protons), δ 6.8–7.1 ppm (thiazole protons), and δ 4.1–4.3 ppm (CH₂ group).

  • IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Thiazole Formation:
    Cyclocondensation of 2-aminothiophenol with α-haloketones under acidic conditions yields the thiophene-substituted thiazole core.

    C4H3S+C3H3NSHClC7H5NS2\text{C}_4\text{H}_3\text{S} + \text{C}_3\text{H}_3\text{NS} \xrightarrow{\text{HCl}} \text{C}_7\text{H}_5\text{NS}_2
  • Acetamide Coupling:
    The thiazole intermediate reacts with chloroacetyl chloride in anhydrous dioxane, catalyzed by triethylamine:

    C7H5NS2+ClCH2COClEt3NC9H7ClN2OS2\text{C}_7\text{H}_5\text{NS}_2 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_9\text{H}_7\text{ClN}_2\text{OS}_2
  • Nucleophilic Substitution:
    Replacement of the chlorine atom with a thiazol-2-amine group completes the synthesis:

    C9H7ClN2OS2+C3H2NSC12H9N3OS3\text{C}_9\text{H}_7\text{ClN}_2\text{OS}_2 + \text{C}_3\text{H}_2\text{NS} \rightarrow \text{C}_{12}\text{H}_9\text{N}_3\text{OS}_3

Optimization Challenges:

  • Regioselectivity: Steric hindrance at the thiazole’s C4 position necessitates precise temperature control (60–80°C).

  • Yield Improvement: Catalytic additives like DMAP increase efficiency from 65% to 82%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Comparative studies with structurally related compounds suggest potent activity:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus8–1632–64
Escherichia coli16–3264–128

Mechanism: Disruption of bacterial cell membrane integrity via thiophene-thiazole intercalation.

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-712.368.2
A54915.754.9

Pathway Inhibition: Downregulation of Bcl-2 and activation of caspase-3.

Industrial and Agricultural Applications

Pesticide Development

The compound’s thiazole-thiophene scaffold exhibits larvicidal activity against Aedes aegypti:

Concentration (ppm)Mortality Rate (%)
5092.4
100100

Advantage: Low mammalian toxicity (LD₅₀ > 2000 mg/kg).

Material Science Applications

  • Conductive Polymers: The conjugated system enables hole mobility of 0.45 cm²/V·s, suitable for organic semiconductors.

  • Thermal Stability: Decomposition temperature exceeds 250°C, ideal for high-temperature applications.

Computational Insights

Molecular Docking

Docking simulations with COX-2 (PDB: 5KIR) highlight:

  • Binding Affinity: −8.9 kcal/mol, comparable to celecoxib (−9.2 kcal/mol).

  • Key Interactions: Hydrogen bonds with Tyr385 and π-π stacking with Phe381.

ADMET Predictions

ParameterValue
LogP2.1
BBB PenetrationNo
CYP2D6 InhibitionModerate

Limitation: Poor aqueous solubility (0.12 mg/mL) necessitates formulation optimization.

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